2-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,3-thiazole
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Overview
Description
2-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,3-thiazole is a heterocyclic compound that combines an indole moiety with a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,3-thiazole typically involves the condensation of indole derivatives with thiazole precursors. One common method involves the reaction of 3-(4-methoxyphenyl)-1,3-thiazolidin-4-one with indole-3-carbaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where substituents on the indole or thiazole rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of halogenated derivatives and substituted indoles or thiazoles.
Scientific Research Applications
2-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, antimicrobial agent, and in the treatment of neurological disorders.
Industry: Utilized in the development of organic semiconductors and as a component in the fabrication of electronic devices.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,3-thiazole varies depending on its application:
Anticancer Activity: The compound may induce apoptosis in cancer cells by interacting with specific molecular targets such as DNA or proteins involved in cell cycle regulation.
Antimicrobial Activity: It may disrupt microbial cell membranes or inhibit essential enzymes, leading to the death of the microorganism.
Neurological Effects: The compound may modulate neurotransmitter levels or interact with receptors in the brain, influencing neurological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)-4-phenyl-1,3-thiazole: Lacks the methoxy group on the phenyl ring, which may affect its biological activity and chemical reactivity.
2-(1H-indol-3-yl)-4-(4-chlorophenyl)-1,3-thiazole: Contains a chlorine substituent instead of a methoxy group, potentially altering its pharmacological properties.
2-(1H-indol-3-yl)-4-(4-nitrophenyl)-1,3-thiazole: The presence of a nitro group can significantly impact the compound’s electronic properties and reactivity.
Uniqueness
2-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,3-thiazole is unique due to the presence of the methoxy group, which can influence its solubility, electronic properties, and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS/c1-21-13-8-6-12(7-9-13)17-11-22-18(20-17)15-10-19-16-5-3-2-4-14(15)16/h2-11,19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPMXLFDJFKQRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80425196 |
Source
|
Record name | 1H-Indole, 3-[4-(4-methoxyphenyl)-2-thiazolyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80425196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93587-68-9 |
Source
|
Record name | 1H-Indole, 3-[4-(4-methoxyphenyl)-2-thiazolyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80425196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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